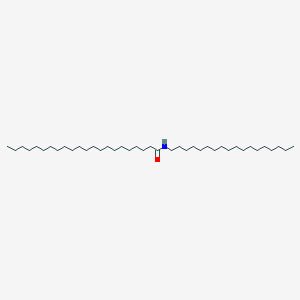

N-Octadecyldocosanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Octadecyldocosanamide: is a long-chain fatty acid amide with the molecular formula C₄₀H₈₁NO . This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is characterized by its high molecular weight and long hydrocarbon chains, which contribute to its hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecyldocosanamide can be synthesized through the reaction of docosanoic acid with octadecylamine . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Octadecyldocosanamide can undergo various chemical reactions, including:

Oxidation: The long hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The amide group can be reduced to form the corresponding amine and alcohol.

Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of N-substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-Octadecyldocosanamide is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules and as a stabilizer in various chemical reactions.

Biology: In biological research, this compound is used to study the interactions of long-chain fatty acid amides with biological membranes. It is also investigated for its potential role in cell signaling and metabolic pathways.

Medicine: this compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, this compound is used as a lubricant, anti-corrosion agent, and in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of N-Octadecyldocosanamide involves its interaction with lipid membranes and proteins. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound can interact with specific receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

- N-Octadecyloctadecanamide

- N-Octadecyldodecanamide

- N-Octadecylhexadecanamide

Comparison: N-Octadecyldocosanamide is unique due to its longer hydrocarbon chain compared to similar compounds like N-Octadecyloctadecanamide and N-Octadecyldodecanamide. This longer chain length contributes to its higher melting point and greater hydrophobicity, making it more suitable for applications requiring enhanced stability and hydrophobic interactions. Additionally, the specific arrangement of carbon atoms in this compound can lead to distinct interactions with biological membranes and proteins, differentiating its functional properties from those of similar compounds.

Biological Activity

N-Octadecyldocosanamide, also known as dodecanamide, N-octadecyl- (CAS Number: 95851-33-5), is a fatty amide that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain, which contributes to its hydrophobic nature. This structural feature allows it to interact effectively with biological membranes, influencing various cellular processes.

- Molecular Formula : C30H61NO

- Molecular Weight : 461.83 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to disrupt microbial membranes makes it a candidate for formulations aimed at inhibiting microbial growth. Studies have shown that compounds with similar structures can effectively target both Gram-positive and Gram-negative bacteria, highlighting its potential in medical and agricultural applications.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been suggested to possess anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This is particularly relevant in the context of skin diseases where inflammation plays a crucial role.

Analgesic Activity

Preliminary studies suggest that this compound may also exhibit analgesic properties. By interacting with pain receptors and inflammatory mediators, it could help alleviate pain associated with various conditions. Further research is needed to elucidate the specific mechanisms involved in its analgesic effects.

The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways:

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Signal Transduction : It may influence various signaling pathways involved in inflammation and pain perception, although specific pathways remain to be fully characterized.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceuticals : As an antimicrobial and anti-inflammatory agent, it could be developed into topical treatments for skin infections or inflammatory conditions.

- Cosmetics : Its properties may enhance formulations aimed at reducing skin irritation or promoting healing.

- Agriculture : Potential use as a natural pesticide due to its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Octadecyldocosanamide, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves amidation reactions between docosanoic acid derivatives and octadecylamine under controlled conditions (e.g., carbodiimide coupling agents). Purity validation requires tandem techniques:

- HPLC with UV detection to assess organic impurities .

- ¹H/¹³C NMR to confirm structural integrity and quantify residual solvents .

- Mass spectrometry (MS) for molecular weight verification. Replicate synthesis in triplicate to ensure consistency, and report yield ranges with standard deviations .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : Prioritize FT-IR to identify amide bonds (stretching at ~1650 cm⁻¹ and ~1550 cm⁻¹) and XRD for crystalline phase analysis. For mixtures, use GC-MS or LC-MS to resolve co-eluting compounds. Include TGA/DSC for thermal stability profiling, noting decomposition thresholds .

Q. How should researchers design safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Respiratory protection : Use NIOSH-approved masks if ventilation is inadequate .

- Skin protection : Wear nitrile gloves; apply barrier creams pre-exposure .

- Waste disposal : Use sealed containers to prevent environmental contamination . Document all incidents in lab safety logs and reference OSHA/NIOSH standards .

Advanced Research Questions

Q. What experimental strategies address discrepancies in solubility data for this compound across solvents?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or impurities. Systematically:

- Phase-solubility studies : Measure solubility in 10+ solvents (e.g., DMSO, hexane) at 25°C and 40°C .

- Hansen solubility parameters : Calculate dispersion (δd), polarity (δp), and hydrogen bonding (δh) to model interactions .

- Control for purity : Pre-purify solvents via molecular sieves and validate with Karl Fischer titration . Publish raw data with error margins to facilitate meta-analyses .

Q. How can researchers integrate this compound into lipid bilayer studies while minimizing experimental artifacts?

- Methodological Answer : For membrane models:

- Langmuir-Blodgett trough : Optimize monolayer compression isotherms to determine insertion pressure .

- Fluorescence anisotropy : Use DPH probes to assess membrane rigidity changes.

- Control for solvent carryover : Dialyze samples for 48 hours post-incorporation to remove residual organic solvents . Replicate experiments across multiple lipid compositions (e.g., DPPC vs. POPC) .

Q. What computational and experimental approaches resolve contradictions in this compound’s thermodynamic properties?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian software) with empirical

- Calorimetry : Compare calculated vs. experimental ΔHfusion using differential scanning calorimetry .

- Molecular dynamics (MD) : Simulate crystal packing to predict melting points.

- Collaborative validation : Share datasets via repositories (e.g., Zenodo) for independent verification .

Q. How can this compound be functionalized for targeted drug delivery systems without compromising stability?

- Methodological Answer :

- Post-synthetic modification : Attach PEGylated ligands via EDC/NHS chemistry; monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Analytical validation : Use SEC-MALS to confirm hydrodynamic radius and aggregation status.

- In vitro testing : Assess serum stability using FRET-based assays in fetal bovine serum .

Q. Research Design & Data Analysis

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s biological interactions?

- Methodological Answer : Apply FINER criteria :

- Feasibility : Pilot studies using SPR (surface plasmon resonance) to quantify binding kinetics .

- Novelty : Compare against structurally analogous amides (e.g., N-Octadecylformamide) .

- Ethical : Use in vitro models (e.g., cell lines) before animal testing . Document rationale using PRISMA guidelines for systematic reviews .

Q. How should researchers structure appendices to support reproducibility in studies involving this compound?

- Methodological Answer : Include:

Properties

CAS No. |

41521-16-8 |

|---|---|

Molecular Formula |

C40H81NO |

Molecular Weight |

592.1 g/mol |

IUPAC Name |

N-octadecyldocosanamide |

InChI |

InChI=1S/C40H81NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,41,42) |

InChI Key |

SVCKESZOKLIWKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.